molecular formula C3H7NO2 B559535 beta-Alanine CAS No. 107-95-9

beta-Alanine

Cat. No. B559535
CAS RN: 107-95-9
M. Wt: 89.09 g/mol
InChI Key: UCMIRNVEIXFBKS-UHFFFAOYSA-N
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Safety and Hazards

Beta-Alanine is possibly safe when used short-term . Some people have reported tingling of the skin after taking large doses of this compound . This compound may interact with some heart medications and with drugs for erectile dysfunction . Its safety has not been established for children, people with particular diseases or conditions, or for women who are pregnant or breastfeeding .

Biochemical Analysis

Biochemical Properties

Beta-Alanine plays various roles in the metabolism of animals, plants, and microorganisms . For example, it is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Cellular Effects

In animals, this compound can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity . Insect larvae produce a beta-alanyl-tyrosine dipeptide, which affects the epidermal hardening and coloration process by participating in the formation of pupal shells, which in turn helps insects adapt to their environment .

Molecular Mechanism

This compound provides several benefits in fighting against cognitive decline promoting mental health . It mediates an increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content . BDNF activates several downstream functional cascades via the tropomyosin-related kinase receptor type B (TrkB), inducing diverse processes such as programmed cell death and neuronal viability, dendritic branching growth, dendritic spine formation and stabilization, synaptic development, cognitive-related processes, and synaptic plasticity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

properties

IUPAC Name

3-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)
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InChI Key

UCMIRNVEIXFBKS-UHFFFAOYSA-N
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Canonical SMILES

C(CN)C(=O)O
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Molecular Formula

C3H7NO2
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Related CAS

25513-34-2, Array
Record name β-Alanine, homopolymer
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DSSTOX Substance ID

DTXSID0030823
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Molecular Weight

89.09 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Colourless needles;
Record name beta-Alanine
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Solubility

545.0 mg/mL, Soluble in water; Insoluble in ether and acetone, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000005 [mmHg]
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CAS RN

107-95-9, 28854-76-4
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Melting Point

200 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the primary mechanism of action for beta-alanine in skeletal muscle?

A1: this compound is transported into skeletal muscle cells and acts as a rate-limiting precursor for the synthesis of carnosine []. Carnosine is a dipeptide composed of this compound and histidine, and it plays a crucial role in maintaining intracellular pH balance, particularly during high-intensity exercise [, ].

Q2: How does increased muscle carnosine content influence exercise performance?

A2: Increased muscle carnosine content contributes to improved exercise performance primarily through its ability to buffer the accumulation of hydrogen ions (H+) within muscle cells [, ]. This buffering capacity helps to delay the onset of fatigue and maintain optimal muscle contractility during intense physical activity [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H7NO2, and its molecular weight is 89.09 g/mol.

Q4: Has spectroscopic data been used to characterize this compound?

A5: Yes, FTIR spectroscopy has been utilized to identify and analyze the conformers of this compound at low temperatures using an argon matrix [].

Q5: How does the structure of this compound relate to its ability to increase muscle carnosine levels?

A6: The specific position of the amino group in this compound is crucial for its recognition by carnosine synthase, the enzyme responsible for carnosine synthesis []. Structural modifications to this compound could potentially alter its affinity for carnosine synthase and affect its ability to enhance carnosine levels.

Q6: What is the typical formulation strategy for this compound supplementation?

A7: this compound is commonly formulated as a powder or capsule for oral ingestion. Slow-release formulations have been proposed as a strategy to mitigate potential side effects like paresthesia [, ].

Q7: How is this compound absorbed and metabolized in the body?

A8: Following oral ingestion, this compound is absorbed in the small intestine [, ]. A significant portion of ingested this compound undergoes transamination, primarily in the liver, by enzymes like GABA-T and AGXT2 []. This metabolic pathway can limit the amount of this compound available for carnosine synthesis [].

Q8: What type of studies have been conducted to investigate the effects of this compound supplementation on exercise performance?

A10: Numerous studies have been conducted in both animal models [] and human subjects [, , , , , , , , , , ] to assess the impact of this compound supplementation on various aspects of exercise performance, including endurance, power output, and fatigue resistance.

Q9: Are there differences in this compound's effects on performance based on training status or age?

A11: While some studies suggest potential benefits of this compound supplementation in both trained and untrained individuals [], others indicate that highly trained athletes might experience less pronounced performance enhancements [, ]. Additionally, research has shown that this compound can effectively increase muscle carnosine levels and improve exercise capacity in elderly populations [].

Q10: What is the primary safety concern associated with this compound supplementation?

A12: Paresthesia, a tingling sensation on the skin, is a commonly reported side effect of this compound supplementation, especially at higher doses [, ]. This sensation is generally transient and harmless. Slow-release formulations and divided doses have been proposed as strategies to minimize paresthesia.

Q11: What analytical techniques are commonly used to measure muscle carnosine content?

A13: Muscle biopsies followed by high-performance liquid chromatography (HPLC) [, , , ] are frequently employed to quantify muscle carnosine levels. Non-invasive techniques like proton magnetic resonance spectroscopy (1H-MRS) have also been used [].

Q12: Does this compound interact with other amino acid transporters?

A14: Research suggests that this compound utilizes specific amino acid transporters, and its uptake can be influenced by the presence of other amino acids like taurine [, , , ]. The specific transporters involved and their affinity for this compound can vary across different tissues and species [, , ].

Q13: Are there any known alternatives to this compound supplementation for increasing muscle carnosine levels?

A15: Direct carnosine supplementation has been investigated, but its efficacy in elevating muscle carnosine levels appears to be limited compared to this compound supplementation [, ].

Q14: Beyond its role in exercise performance, are there other areas of research exploring potential benefits of this compound?

A16: Yes, research has explored the potential of this compound and carnosine in promoting wound healing []. Studies suggest that these compounds may influence collagen synthesis and the inflammatory response associated with wound repair [].

Q15: Are there any ongoing investigations exploring the combined effects of this compound with other supplements?

A17: Researchers are actively investigating the synergistic effects of combining this compound with other ergogenic aids, such as creatine, sodium bicarbonate, and caffeine, to further enhance exercise performance [, , , ]. These studies aim to determine if combining supplements can yield additive or synergistic benefits on various performance parameters.

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